4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is an organic compound characterized by a triazole ring linked to an aniline moiety. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural features and potential applications.
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and utility in various synthetic applications. It can be classified as a heterocyclic aromatic amine, where the triazole ring contributes to its chemical reactivity and biological interactions.
The synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline typically employs the copper-catalyzed azide-alkyne cycloaddition, commonly referred to as the "click" reaction. This method is favored for its efficiency and selectivity in forming triazole rings.
General Synthetic Route:
The molecular formula of 4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline is , with a molecular weight of approximately 178.20 g/mol. The structural representation includes:
Key Structural Data:
4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline can participate in various chemical reactions:
Oxidation:
Reduction:
Substitution:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Bromine or chlorine gas | Presence of a catalyst |
The mechanism of action for 4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, facilitating binding to various enzymes and receptors. This interaction may inhibit or modulate the activity of these targets, which is particularly relevant in medicinal chemistry where it may affect bacterial cell wall synthesis.
4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline exhibits properties typical of aromatic amines and triazoles:
The compound is stable under normal conditions but may react under specific circumstances (e.g., strong oxidizing agents). It has potential solubility in polar solvents due to the presence of the amino group.
4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline has several notable applications:
Medicinal Chemistry:
It serves as a building block for synthesizing pharmaceutical compounds that exhibit antibacterial, antifungal, and anticancer properties.
Materials Science:
Utilized in developing advanced materials such as polymers and nanomaterials due to its ability to form stable triazole linkages.
Organic Synthesis:
Acts as an intermediate in synthesizing more complex organic molecules, aiding in drug discovery efforts.
The integration of 1,2,3-triazole and aniline moieties creates hybrid scaffolds with exceptional versatility in drug design. These architectures serve as molecular frameworks that enable precise spatial orientation of pharmacophoric elements, facilitating interactions with diverse biological targets. The triazole ring acts as a bioisostere for amide bonds, peptide linkages, or other heterocycles, enhancing metabolic stability while preserving hydrogen-bonding capabilities [2] [8]. This mimicry is critical for inhibiting enzymes like cholinesterases, where the triazole’s nitrogen atoms form key hydrogen bonds with catalytic sites [5].
Aniline components provide electronic modulation through substituent effects. Electron-donating groups (e.g., -CH₃) increase electron density at the aniline nitrogen, enhancing hydrogen-bond donation capacity, while electron-withdrawing groups (e.g., -NO₂) improve membrane permeability . The ethylene linker in 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline derivatives balances conformational flexibility and rigidity, optimizing target engagement . Such hybrids demonstrate multitarget potential, as seen in kinase inhibitors where the aniline moiety occupies hydrophobic pockets and the triazole coordinates with catalytic residues [2] .
Table 1: Key Interactions Enabled by Triazole-Aniline Hybrids
Structural Element | Biological Interaction | Therapeutic Implication |
---|---|---|
1,2,3-Triazole ring | Hydrogen-bond acceptance (N2, N3), dipole interactions | Enzyme inhibition (e.g., ChE, CYP51) |
Aniline group | Hydrogen-bond donation (-NH₂), π-stacking | Enhanced receptor binding affinity |
Methyl substituent | Electron donation, hydrophobic interactions | Improved blood-brain barrier penetration |
Ethylene linker | Conformational flexibility | Optimal spatial alignment with target sites |
1,2,3-Triazoles transitioned from synthetic curiosities to privileged scaffolds through three key phases:
Early Exploration (1960s–1990s): Initial drugs like cefatrizine (antibiotic) leveraged the triazole’s stability and hydrogen-bonding capacity. The unsubstituted 1,2,3-triazole in cefatrizine demonstrated β-lactamase inhibition, though regiochemical control remained challenging via Huisgen cycloadditions [2] [10].
Click Chemistry Revolution (2001–present): Sharpless’ CuAAC and Fokin’s RuAAC reactions enabled regioselective synthesis of 1,4- and 1,5-disubstituted triazoles. This breakthrough facilitated systematic exploration of structure-activity relationships (SAR). Rufinamide (1,4-disubstituted) emerged as an anticonvulsant in 2008, while Ru-catalyzed methods produced sterically crowded 1,5-analogs for anticancer applications [2] [8] [10].
Hybridization Era (2010s–present): Strategic fusion with aniline and other pharmacophores yielded multitarget agents. For example, carboxyamidotriazole (CAI) combined with aniline derivatives showed enhanced anticancer activity through calcium channel blockade [2] [5]. The 2022 Nobel Prize recognized click chemistry’s role in accelerating this evolution [2] [10].
This compound exhibits three distinctive attributes:
Regiochemical Specificity: The 1,5-disubstitution pattern (N1-methyl, C5-aniline linkage) creates a cis-amide bioisostere with a 2.4 Å interatomic distance between substituents. This proximity fosters intramolecular interactions that stabilize bioactive conformations unavailable to 1,4-regioisomers [7] [8].
Electronic Modulation: The N-methyl group reduces triazole ring polarity (log P ≈ 2.3), enhancing lipophilicity for CNS penetration. Concurrently, the aniline’s -NH₂ group (pKa ~4.6) provides a hydrogen-bond donor at physiological pH, critical for anchoring to biological targets like kinase ATP pockets [7] .
Synthetic Versatility: The aniline’s -NH₂ serves as a handle for derivatization. Acylation, sulfonation, or reductive amination yield libraries of analogs. Spectral characterization confirms structure: ¹H-NMR (DMSO-d6) shows aniline -NH₂ at δ 5.15 (s, 2H), triazole C-H at δ 7.82 (s, 1H), and methyl at δ 3.85 (s, 3H); IR displays N-H stretch at 3380 cm⁻¹ and triazole ring vibrations at 1550 cm⁻¹ [7] .
Table 2: Spectral Signatures of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline
Characterization Method | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR (400 MHz, DMSO-d6) | δ 3.85 (s, 3H) | N-CH₃ protons |
δ 5.15 (s, 2H) | Aniline -NH₂ | |
δ 6.52 (d, 2H, J=8.0 Hz) | Aromatic H-3, H-5 | |
δ 7.82 (s, 1H) | Triazole C-H | |
δ 7.58 (d, 2H, J=8.0 Hz) | Aromatic H-2, H-6 | |
IR (KBr) | 3380 cm⁻¹ | N-H stretch (aniline) |
1600 cm⁻¹ | C=C stretch (aromatic) | |
1550 cm⁻¹ | Triazole ring vibrations | |
Mass Spectrometry | m/z 174.090 [M+H]⁺ | Molecular ion confirmation |
Emerging evidence positions this scaffold as a multifunctional pharmacophore:
Cholinesterase Inhibition: Molecular docking reveals the triazole nitrogen (N3) hydrogen-bonds with Glu199 of AChE, while the aniline penetrates the peripheral anionic site. This dual interaction inhibits amyloid-β aggregation, suggesting Alzheimer’s applications [5] [8].
Kinase Modulation: The aniline nitrogen and triazole ring coordinate with EGFR kinase’s hinge region (Met793), suppressing phosphorylation. Analogues with para-methylaniline show IC₅₀ values <1 μM due to enhanced hydrophobic packing .
Antifungal Activity: Unlike fluconazole (log P=0.5), the scaffold’s moderate lipophilicity (log P=2.3) optimizes fungal membrane penetration. CYP51 inhibition occurs via triazole coordination to fungal heme iron, with N-methylation preventing metabolic deactivation [7] .
Hybridization strategies further expand functionality. Conjugation with coumarin yields fluorescent probes for real-time target engagement studies, while peptide-linked derivatives enable selective drug delivery [8].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5